4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine
Description
4-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine (C₈H₈N₄; MW 160.17 g/mol) is a heterocyclic compound featuring a pyridine ring fused to a 1,2,4-triazole moiety substituted with a methyl group at the 5-position . This compound serves as a versatile building block in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions, making it valuable for designing bioactive molecules. Its synthesis typically involves cyclocondensation reactions of pyridine-containing precursors with hydrazine derivatives .
Properties
IUPAC Name |
4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-10-8(12-11-6)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLBQENISPVKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542338 | |
| Record name | 4-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57980-40-2 | |
| Record name | 4-(3-Methyl-1H-1,2,4-triazol-5-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57980-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 4-chloropyridine-3-sulfonamide with N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, followed by conversion with hydrazine hydrate to yield the corresponding 1,2,4-triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.
Coordination Reactions: It can form coordination complexes with transition metals, which is of particular interest in coordination chemistry.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the synthesis of the triazole ring.
Transition Metal Salts: Utilized in the formation of coordination complexes.
Major Products Formed
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds derived from 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine. A series of derivatives were synthesized and evaluated for their efficacy against various Candida species. Notably, some compounds exhibited greater antifungal activity than fluconazole, a commonly used antifungal medication:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 26 | ≤ 25 | Candida albicans |
| 28 | ≤ 25 | Candida krusei |
| 36 | ≤ 12.5 | Candida glabrata |
| 35 | ≤ 12.5 | Candida krusei |
These findings suggest that the triazole-pyridine derivatives could serve as promising candidates for developing new antifungal therapies .
Antitubercular Activity
The compound has also been investigated for its potential against Mycobacterium tuberculosis (Mtb). A recent study focused on the synthesis of new triazole-pyridine derivatives that demonstrated significant inhibition of Mtb growth. The hit compound showed an IC50 value of 5.3 μM against the Mtb Erdman strain, indicating potent antitubercular activity:
| Compound | IC50 (μM) | Target Organism |
|---|---|---|
| Hit Compound | 5.3 | Mycobacterium tuberculosis |
This highlights the potential of these compounds in addressing multidrug-resistant tuberculosis .
Coordination Chemistry
This compound has also been utilized as a ligand in coordination chemistry. Complexes formed with transition metals such as Co(II), Cd(II), and Rh(III) have been synthesized and characterized. These complexes exhibit interesting structural and electronic properties that could be harnessed for various applications, including catalysis and materials science .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole-pyridine derivatives. Modifications at specific positions on the triazole or pyridine rings can significantly influence their pharmacological properties:
- Substituents on the triazole ring : Certain substitutions enhance antifungal activity while others may reduce it.
- Pyridine modifications : Alterations in the pyridine structure can affect binding affinity and selectivity towards biological targets.
Case Study 1: Antifungal Derivatives
A research team synthesized a series of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivatives and evaluated their antifungal activity against clinical strains of Candida species. The study revealed that specific structural modifications led to enhanced potency compared to traditional antifungals like fluconazole .
Case Study 2: Antitubercular Compounds
In another study aimed at combating drug-resistant tuberculosis, a library of triazole-pyridine compounds was screened for anti-Mtb activity. The lead compound was identified through phenotypic screening and subsequently optimized to improve its efficacy while minimizing cytotoxicity to mammalian cells .
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine, particularly in its coordination complexes, involves the interaction with molecular targets such as DNA and enzymes. For example, ruthenium complexes of this compound can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . The triazole moiety also allows for the formation of hydrogen bonds and coordination bonds with biological targets, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The triazolylpyridine scaffold is highly modifiable, with substitutions at the triazole or pyridine rings significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups : Chlorine substituents (e.g., 2,4-dichlorobenzylthio in ) enhance antifungal activity, likely due to increased lipophilicity and membrane penetration.
- Bulkier Substituents : Larger groups (e.g., benzylthio or phenyl) improve biological targeting but may reduce solubility.
- N-Oxide Derivatives : The pyridine N-oxide derivative exhibits altered electronic properties, influencing binding to enzymatic targets.
Antifungal Activity
The 2,4-dichlorobenzylthio-substituted analog (C₂₀H₁₄Cl₂N₄S) demonstrates 53.57% inhibition against Stemphylium lycopersici and 66.67% against Fusarium oxysporum, outperforming the methyl-substituted parent compound, which lacks reported antifungal efficacy .
Anticancer Activity
β-Carboline derivatives fused with triazolylpyridine moieties (e.g., compound 9 in ) show potent activity against HepG2 and A549 cell lines, with IC₅₀ values comparable to Adriamycin. The triazolylpyridine core likely enhances DNA intercalation or kinase inhibition.
Receptor Agonism
Bulkier analogs, such as APJ receptor agonists (e.g., AM-8123 in ), utilize triazolylpyridine as a scaffold for optimizing binding to G-protein-coupled receptors. Substituents like sulfonamide and methoxyphenyl improve affinity and metabolic stability.
Stability and Formulation
Crystalline forms of analogs (e.g., ) exhibit improved stability and lower hygroscopicity compared to amorphous forms. The methyl-substituted parent compound, while stable, may require formulation adjustments for drug delivery due to its simpler structure.
Biological Activity
Overview
4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a 5-methyl-1H-1,2,4-triazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture.
The biological activity of this compound is largely attributed to its ability to form coordination complexes with metal ions. These complexes have been shown to exhibit significant anticancer properties against various cancer cell lines, including human ovarian cancer cells. The compound acts by interacting with specific biochemical pathways that are crucial for cellular proliferation and survival.
Anticancer Properties
Research indicates that derivatives of this compound can inhibit the growth of cancer cells. For instance, studies have demonstrated that similar triazole-pyridine derivatives display cytotoxic effects on human ovarian cancer cell lines, suggesting a promising avenue for anticancer drug development .
Antifungal Activity
In addition to anticancer properties, this compound has shown potential antifungal activity. A series of related compounds were synthesized and evaluated against fungal strains such as Candida albicans and Rhodotorula mucilaginosa. Many of these derivatives exhibited greater efficacy than fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. The presence of the 5-methyl group on the triazole ring influences both the electronic properties and steric interactions of the compound. This unique substitution pattern enhances its binding affinity to biological targets compared to other triazole derivatives .
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of various triazole-pyridine derivatives on ovarian cancer cell lines. The findings indicated that certain complexes formed with ruthenium demonstrated significant cytotoxicity, with IC50 values in the low micromolar range .
Study 2: Antifungal Efficacy
Another study focused on synthesizing novel pyridine-sulfonamide derivatives containing triazole substituents. These compounds were tested against multiple fungal strains. Results showed that some derivatives had MIC values significantly lower than those of standard antifungal agents like fluconazole, highlighting their potential as effective antifungal treatments .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
